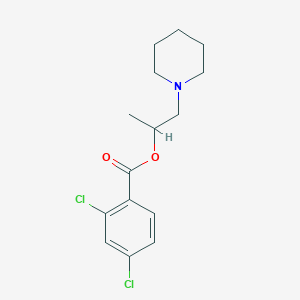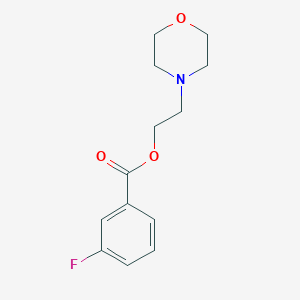
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium, also known as CNMP, is a chemical compound that has drawn significant interest in scientific research due to its unique properties and potential applications. CNMP is a pyridinium-based compound that is synthesized through a multi-step process involving several chemical reactions.
作用機序
The mechanism of action of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is not yet fully understood. However, studies have suggested that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, this compound may increase the concentration of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to increase the concentration of acetylcholine in the brain, leading to improved cognitive function. This compound has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of using 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium in lab experiments is its excellent electrochemical properties. This compound is an ideal candidate for use in biosensors due to its ability to detect and measure various substances. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
将来の方向性
There are several future directions for the study of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium. One potential direction is the development of this compound-based biosensors for the detection and measurement of various substances. Another potential direction is the investigation of this compound's potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has drawn significant interest in scientific research due to its unique properties and potential applications. This compound is synthesized through a multi-step process involving several chemical reactions. This compound has been studied for its potential applications in biosensors and as a treatment for cognitive disorders. This compound has several biochemical and physiological effects, including increased concentration of acetylcholine in the brain and antioxidant properties. While this compound has several advantages for use in lab experiments, its complex synthesis method is a limitation. There are several future directions for the study of this compound, including the development of this compound-based biosensors and investigation of its potential as a treatment for cognitive disorders.
合成法
The synthesis of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium involves a multi-step process that includes several chemical reactions. The first step involves the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The second step involves the reaction of 2-chloronicotinoyl chloride with naphthalen-1-ylmethanol to form 2-(naphthalen-1-ylmethyl)nicotinoyl chloride. The third and final step involves the reaction of 2-(naphthalen-1-ylmethyl)nicotinoyl chloride with ammonium carbonate to form this compound.
科学的研究の応用
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has been studied for its potential applications in scientific research. One of the most promising applications of this compound is in the development of biosensors. Biosensors are devices that use biological molecules to detect and measure various substances. This compound has been shown to have excellent electrochemical properties, making it an ideal candidate for use in biosensors.
特性
分子式 |
C17H15N2O+ |
|---|---|
分子量 |
263.31 g/mol |
IUPAC名 |
1-(naphthalen-1-ylmethyl)pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C17H14N2O/c18-17(20)15-8-4-10-19(12-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-10,12H,11H2,(H-,18,20)/p+1 |
InChIキー |
QCDKBEKYDAYBEL-UHFFFAOYSA-O |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C[N+]3=CC=CC(=C3)C(=O)N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C[N+]3=CC=CC(=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)

![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)

![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)

![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B257267.png)
